4-(acetylamino)-N-phenylbenzamide
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Overview
Description
4-(acetylamino)-N-phenylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a benzamide structure
Mechanism of Action
Target of Action
4-Acetamido-N-phenylbenzamide, also known as 4-(acetylamino)-N-phenylbenzamide or Oprea1_184914, primarily targets non-receptor tyrosine kinases . These kinases, including Fes, Syk, and the myeloid Src-family members Fgr, Hck, and Lyn, have been implicated in Acute Myelogenous Leukemia (AML) oncogenic signaling .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity. It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .
Biochemical Pathways
The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to the suppression of AML cell growth
Result of Action
The compound’s action results in the potent suppression of AML cell growth in vitro and in vivo . This effect is independent of Flt3 mutational status , suggesting that the compound could be effective against a broad range of AML cases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-phenylbenzamide typically involves the acetylation of N-phenylbenzamide. One common method is the reaction of N-phenylbenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-(acetylamino)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antitumor properties and its role as a histone deacetylase (HDAC) inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(acetylamino)-N-phenylbenzamide is unique due to its specific structure, which allows it to effectively inhibit HDACs. This property distinguishes it from other similar compounds that may not have the same level of efficacy or specificity in targeting HDACs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and mechanism of action make it a valuable tool in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-acetamido-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPSOBFEENCHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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